molecular formula C10H13F3N2O B1481503 (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 2091619-84-8

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481503
CAS No.: 2091619-84-8
M. Wt: 234.22 g/mol
InChI Key: FQSFZESGXPISPL-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group, along with a methanol moiety

Scientific Research Applications

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: : The compound can be reduced to remove the trifluoromethyl group or modify the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : The major products include the corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : The reduction products may include the corresponding hydrocarbon or modified pyrazole derivatives.

  • Substitution: : The substitution reactions can yield a variety of functionalized pyrazole derivatives.

Mechanism of Action

The mechanism by which (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: can be compared to other similar compounds, such as:

  • 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: : Lacks the methanol group.

  • 3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: : Lacks the cyclopentyl group.

  • 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanol: : Has an ethyl group instead of a methyl group.

Properties

IUPAC Name

[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5,7,16H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSFZESGXPISPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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